molecular formula C15H14O2 B1612745 3-Methoxy-2'-methylbenzophenone CAS No. 57800-65-4

3-Methoxy-2'-methylbenzophenone

Cat. No.: B1612745
CAS No.: 57800-65-4
M. Wt: 226.27 g/mol
InChI Key: GPCRPXYMNLWATE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methoxy-2’-methylbenzophenone involves the Friedel-Crafts acylation reaction. This reaction typically uses benzoyl chloride and 3-methoxyphenol as starting materials, with aluminum chloride as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-2’-methylbenzophenone often involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2’-methylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2’-methylbenzophenone involves its ability to absorb ultraviolet (UV) light. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from UV-induced damage. This property makes it an effective ingredient in sunscreen formulations . The molecular targets and pathways involved in its UV-absorbing action include the conjugated aromatic system, which allows for efficient absorption of UV light .

Comparison with Similar Compounds

3-Methoxy-2’-methylbenzophenone can be compared with other benzophenone derivatives, such as:

These comparisons highlight the unique properties of 3-Methoxy-2’-methylbenzophenone, particularly its balance of UV absorption and chemical stability.

Properties

IUPAC Name

(3-methoxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCRPXYMNLWATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615929
Record name (3-Methoxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57800-65-4
Record name (3-Methoxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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